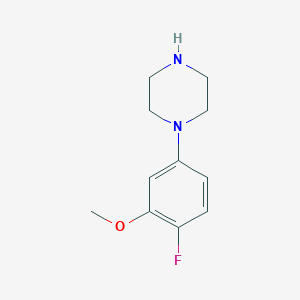

1-(4-Fluoro-3-methoxyphenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15FN2O |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H15FN2O/c1-15-11-8-9(2-3-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

LWVSDMIGHABMOY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Fluoro 3 Methoxyphenyl Piperazine and Analogous Structures

General Synthetic Approaches to Substituted Piperazine (B1678402) Cores

The construction of the substituted piperazine ring is a well-established field in organic synthesis, with several robust methods available to chemists. These approaches are broadly categorized by the key bond-forming reactions used to build or modify the heterocyclic core.

One of the most fundamental and widely used methods for synthesizing N-substituted piperazines involves the nucleophilic substitution of halogenated compounds. organic-chemistry.orgrsc.org This strategy leverages the nucleophilic nature of the nitrogen atoms in the piperazine ring to displace a halide from an alkyl or aryl substrate.

N-alkylation is frequently achieved by reacting a piperazine derivative with an alkyl halide (e.g., chloride or bromide). mdpi.comambeed.com To enhance the reaction rate and yield, iodide salts are often added, which can participate in a Finkelstein reaction to generate a more reactive alkyl iodide in situ. nih.gov This approach is a staple in the synthesis of numerous piperazine-containing drugs. nih.gov

Another common precursor for building the piperazine ring itself involves the reaction of an aniline (B41778) with bis-(2-haloethyl)amine. mdpi.com This method constructs the entire heterocyclic system through a double nucleophilic substitution process.

Table 1: Key Nucleophilic Substitution Strategies for Piperazine Synthesis

| Strategy | Reactants | Description | Common Application |

|---|---|---|---|

| N-Alkylation | Piperazine + Alkyl Halide/Sulfonate | Direct substitution of a hydrogen on a piperazine nitrogen with an alkyl group. mdpi.com | Introduction of simple alkyl chains to the piperazine core. |

| Ring Formation | Aniline + Bis-(2-haloethyl)amine | Cyclization reaction to form the N-aryl piperazine core from acyclic precursors. mdpi.com | De novo synthesis of the N-arylpiperazine scaffold. |

| Aromatic Nucleophilic Substitution (SNAr) | Piperazine + Electron-Deficient Aryl Halide | Substitution of a halide on an activated aromatic ring by a piperazine nitrogen. mdpi.comnih.gov | Synthesis of N-arylpiperazines with electron-withdrawing groups on the aryl ring. |

Reductive amination is a powerful and highly versatile method for the N-alkylation of amines, including the piperazine nucleus. rsc.org This two-step, one-pot process involves the initial reaction of a piperazine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. iau.ir

This method is particularly advantageous as it avoids the potential for over-alkylation to form quaternary ammonium (B1175870) salts, which can be a side reaction in direct alkylation with alkyl halides. researchgate.net A variety of reducing agents are employed, with sodium triacetoxyborohydride (B8407120) being a common choice in laboratory-scale synthesis due to its mildness and selectivity. mdpi.comnih.gov Other specialized reagents, such as zirconium borohydride-piperazine complexes, have also been developed for efficient and chemoselective reductive aminations under non-anhydrous conditions. iau.ir This strategy is widely used in the synthesis of complex drug molecules where precise control over N-alkylation is required. nih.gov

Specific Synthesis Pathways for 1-(4-Fluoro-3-methoxyphenyl)piperazine Derivatives

The synthesis of the target compound, this compound, and its derivatives relies on modern cross-coupling reactions that efficiently form the crucial aryl-nitrogen bond.

The direct coupling of an aryl halide with piperazine is the most common route to N-arylpiperazines like this compound. organic-chemistry.orgmdpi.com The key starting materials would be piperazine (or a mono-protected variant like N-Boc-piperazine) and a suitably substituted aryl halide, such as 1-bromo-4-fluoro-2-methoxybenzene or 1-chloro-4-fluoro-2-methoxybenzene. Several catalytic systems are available for this transformation:

Palladium-catalyzed Buchwald-Hartwig Amination: This is one of the most prevalent methods for C-N bond formation. mdpi.comnih.gov It uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide with an amine. This reaction is known for its broad substrate scope and functional group tolerance.

Copper-catalyzed Ullmann-Goldberg Reaction: An older but still relevant method, the Ullmann reaction traditionally uses copper catalysis at high temperatures to couple aryl halides with nucleophiles. mdpi.com Modern variations use ligands to facilitate the reaction under milder conditions. researchgate.netmdpi.com

Aromatic Nucleophilic Substitution (SNAr): This pathway is viable if the aromatic ring is sufficiently electron-deficient (activated by strong electron-withdrawing groups). mdpi.comnih.gov For a substrate like 4-fluoro-3-methoxyphenyl, which is not strongly activated, this method is less common than metal-catalyzed cross-coupling.

A typical synthesis might involve reacting N-Boc-piperazine with 3-methoxy-4-fluorobromobenzene using a palladium catalyst, followed by the removal of the Boc protecting group with acid to yield the final product. chemicalbook.com

Table 2: Metal-Catalyzed Cross-Coupling Reactions for N-Arylation

| Reaction Name | Catalyst System | Aryl Halide Reactivity | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium complex with phosphine ligands | I > Br > Cl | High functional group tolerance, broad scope. mdpi.comnih.gov |

| Ullmann-Goldberg Condensation | Copper salt, often with a ligand (e.g., amino acids, BINOL) | I > Br >> Cl | Cost-effective metal catalyst, often requires higher temperatures. mdpi.comresearchgate.net |

The this compound scaffold often serves as a building block for more complex, biologically active molecules. Condensation reactions are frequently used to attach this piperazine moiety to other heterocyclic systems or functional groups.

For example, multi-component reactions can be employed to construct elaborate molecular architectures in a single step. A four-component condensation involving the piperazine derivative, an aldehyde, and other reagents can lead to the formation of complex structures like 4-oxo-2-thioxo-1,3-thiazolidine derivatives. researchgate.net Another approach involves the condensation of a pre-formed piperazine-2,5-dione core with various benzaldehydes to create (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au These reactions highlight the utility of the piperazine amine functionality as a nucleophile for constructing larger, hybrid molecules.

Radiosynthesis of Fluorinated Analogues for Positron Emission Tomography (PET)

The presence of a fluorine atom in this compound makes its analogues prime candidates for development as PET imaging agents. PET is a powerful diagnostic technique that relies on detecting radiation from positron-emitting radionuclides, with Fluorine-18 (18F) being the most widely used isotope due to its favorable decay properties. mdpi.com

The radiosynthesis of 18F-labeled piperazine analogues typically involves introducing the [18F]fluoride ion in the final step of the synthesis to maximize the radiochemical yield and minimize the synthesis time, given the short 109.8-minute half-life of 18F. nih.gov

Common strategies for radiofluorination include:

Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring is activated by a suitable leaving group (like nitro or trimethylammonium) at a position ortho or para to the fluorine atom's target location, direct displacement with [18F]fluoride can be achieved.

Reactions with Precursors: More advanced methods use specialized precursors for radiofluorination. Organotin or organoboron compounds can be converted to their corresponding [18F]fluoro-derivatives in the presence of a copper catalyst. mdpi.com Another approach involves the ring-opening of a precursor like a sultone with [18F]fluoride, followed by coupling to the rest of the molecule, for example, via a "click chemistry" reaction. nih.govnih.gov

These radiosynthetic methods allow for the preparation of PET tracers that can be used to visualize and quantify biological processes in vivo, making them invaluable tools in both research and clinical diagnostics. nih.gov

[18F]-Labeling Techniques for Neuroreceptor Imaging

Fluorine-18 ([18F]) is a preferred radionuclide for PET due to its optimal half-life (109.7 minutes) and low positron energy, which allows for high-resolution imaging. nih.govmdpi.com The primary method for introducing [18F] into aromatic systems like the phenyl ring of this compound is through nucleophilic aromatic substitution (SNAr). nih.govharvard.edu

This technique involves the displacement of a suitable leaving group on an aromatic precursor by [18F]fluoride ion. For a molecule like this compound, a typical precursor would feature a leaving group at the C-4 position of the phenyl ring, ortho or para to an electron-withdrawing group that activates the ring for nucleophilic attack. epa.gov Common leaving groups for this purpose include nitro (-NO₂) or trialkylammonium salts (-N⁺R₃).

The general radiosynthesis process is as follows:

[18F]Fluoride Production: Cyclotron-produced aqueous [18F]fluoride is trapped on an anion exchange cartridge.

Activation: The [18F]fluoride is eluted into a reaction vessel with a solution of a phase-transfer catalyst, such as a potassium carbonate/Kryptofix 2.2.2 (K₂₂₂) complex, in acetonitrile. The mixture is heated to remove water azeotropically. epa.gov

Nucleophilic Substitution: The labeling precursor, dissolved in an anhydrous polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), is added to the activated, anhydrous [18F]fluoride. The reaction mixture is heated to a high temperature (e.g., 140-150 °C) for a short duration (e.g., 1-30 minutes) to facilitate the SNAr reaction. epa.govmdpi.com

Purification: The final [18F]-labeled product is purified from the reaction mixture, unreacted [18F]fluoride, and the precursor using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

This methodology allows for the production of [18F]-labeled arylpiperazines with high specific activity and radiochemical purity, making them suitable for sensitive in vivo PET imaging studies of neuroreceptors. nih.gov

[11C]-Labeling Strategies for Carbon-Containing Analogues

Carbon-11 ([11C]) is another key positron-emitting radionuclide used in PET imaging. Its short half-life of 20.4 minutes requires extremely rapid and efficient synthetic methods. nih.gov A common strategy for labeling analogues of this compound involves the introduction of a [11C]methyl group via N- or O-methylation. researchgate.netacs.org

The most widely used reagents for this purpose are [11C]methyl iodide ([11C]CH₃I) or the more reactive [11C]methyl triflate ([11C]CH₃OTf). acs.orgmdpi.com These reagents are typically produced from cyclotron-generated [11C]CO₂ or [11C]CH₄. mdpi.com

The labeling process for a [11C]-labeled methoxy (B1213986) analogue would proceed as follows:

Precursor Synthesis: A desmethyl precursor, such as 1-(4-fluoro-3-hydroxyphenyl)piperazine, is synthesized.

[11C]Synthon Production: [11C]CO₂ from the cyclotron is converted into [11C]CH₃I or [11C]CH₃OTf in an automated synthesis module. mdpi.com

[11C]-Methylation: The desmethyl precursor is dissolved in a suitable solvent and reacted with the [11C]methylating agent in the presence of a base (e.g., NaOH or K₂CO₃) to deprotonate the hydroxyl group. The reaction is typically performed at an elevated temperature to ensure rapid completion. researchgate.net

Purification: The resulting [11C]-labeled product is quickly purified, often using HPLC, to separate it from the precursor and other reagents. acs.org

This strategy enables the synthesis of the desired radiotracer in high radiochemical yield and purity within the time constraints imposed by the short half-life of Carbon-11. nih.govresearchgate.net

Analytical Characterization Techniques for Synthesized Compounds

Following synthesis, the identity, purity, and structure of this compound and its analogues must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for elucidating molecular structure. nih.gov For N,N'-substituted piperazines, dynamic NMR behavior is often observed due to conformational changes like the piperazine ring's chair-to-chair interconversion. nih.govresearchgate.net

¹H NMR: The proton NMR spectrum would provide key information. The protons on the aromatic ring would appear as distinct multiplets in the aromatic region (~6.8-7.2 ppm). The methoxy group (-OCH₃) protons would give a singlet around 3.9 ppm. The protons of the piperazine ring typically show complex signals in the range of 3.0-3.4 ppm, often appearing as broad signals due to conformational exchange. nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate between ~110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methoxy carbon would appear around 56 ppm, and the piperazine ring carbons would be found further upfield. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity. nih.gov

Electron Spray Ionization (ESI): This soft ionization technique is commonly used for piperazine derivatives. nih.gov The expected result for this compound (Molecular Formula: C₁₁H₁₅FN₂O) would be a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus a proton.

Fragmentation Pattern: Analysis of the fragmentation pattern in MS/MS can provide further structural confirmation. Common fragmentation pathways for arylpiperazines involve cleavage of the piperazine ring or bonds adjacent to it.

The table below summarizes the expected analytical data for the title compound.

| Technique | Expected Data for this compound |

| ¹H NMR | Aromatic Protons: ~6.8-7.2 ppm (multiplets); Methoxy Protons: ~3.9 ppm (singlet); Piperazine Protons: ~3.0-3.4 ppm (broad multiplets) |

| ¹³C NMR | Aromatic Carbons: ~110-160 ppm; Methoxy Carbon: ~56 ppm; Piperazine Carbons: ~45-55 ppm |

| Mass Spec (ESI) | Expected [M+H]⁺ at m/z ≈ 211.12 |

These analytical methods are essential for verifying the successful synthesis and ensuring the purity of the target compounds before their use in further applications.

Pharmacological Profile of this compound Not Available in Publicly Accessible Scientific Literature

A thorough review of publicly accessible scientific literature and pharmacological databases has revealed no specific data on the binding affinities and functional modulation of the chemical compound this compound at dopamine (B1211576) and serotonin (B10506) neuroreceptor subtypes.

The requested article, which was to be structured around the detailed pharmacological characterization of this specific compound, cannot be generated due to the absence of research findings on its interaction with the following receptors:

Dopamine Receptors:

Dopamine D2 Receptor

Dopamine D3 Receptor

Dopamine D4 Receptor

Serotonin Receptors:

Serotonin 5-HT1A Receptor

Serotonin 5-HT7 Receptor

While extensive research exists for various substituted phenylpiperazine analogs, including those with fluoro and methoxy groups at different positions on the phenyl ring, the specific pharmacological profile for the 4-fluoro-3-methoxy substitution pattern of this compound is not documented in the available literature. Scientific studies often focus on structure-activity relationships within a series of compounds, but it appears this particular analog has not been the subject of published pharmacological evaluation or its data is not available in the public domain.

Therefore, the creation of an evidence-based article detailing its neuroreceptor interaction profiles, as per the requested outline, is not possible at this time.

Pharmacological Characterization and Neuroreceptor Interaction Profiles

Serotonin (B10506) Receptor Subtype Affinities and Modulatory Effects

Serotonin Reuptake Transporter (SERT) Interaction

There is no specific data available in the scientific literature detailing the binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) of 1-(4-Fluoro-3-methoxyphenyl)piperazine for the serotonin reuptake transporter (SERT).

Sigma Receptor Binding Profiles

Specific studies detailing the binding profile of this compound at sigma receptors have not been identified in the available literature.

Sigma-1 Receptor Affinity and Agonistic Properties

No published data exists on the binding affinity (Kᵢ) or agonistic properties (e.g., EC₅₀, intrinsic activity) of this compound at the sigma-1 receptor.

Sigma-2 Receptor Affinity

The binding affinity (Kᵢ) of this compound for the sigma-2 receptor has not been reported in the scientific literature.

Interactions with Other Neurotransmitter Systems (e.g., Adrenergic, Histamine)

A detailed characterization of the interactions of this compound with other neurotransmitter systems, including adrenergic and histamine (B1213489) receptors, is not available in published research.

Alpha-1 Adrenergic Receptor Subtype Affinities (α1a, α1b, α1d)

There are no specific binding affinity data (Kᵢ) available for this compound at the alpha-1a, alpha-1b, or alpha-1d adrenergic receptor subtypes.

Histamine Receptor Antagonism

Information regarding the antagonistic activity or binding affinity of this compound at any histamine receptor subtypes has not been found in the reviewed scientific literature.

Structure Activity Relationship Sar Studies

Impact of Fluorine Substitution Pattern on Aromatic Ring

The position and number of fluorine substituents on the phenyl ring of arylpiperazine derivatives have a significant impact on their receptor binding affinity and selectivity. For instance, in a series of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione, the substitution pattern of fluorine atoms was found to be crucial for maximizing affinity and selectivity for the α1d-adrenergic receptor (AR). acs.org

Specifically, a 2,5-difluoro substitution resulted in an equivalent affinity for the α1d-AR as a 2-fluoro substitution, but with decreased affinity for the 5-HT1A and α1a receptors. acs.org In contrast, 2,4-difluoro and 3,4-difluoro substitutions led to a decrease in both binding affinity and selectivity for the α1d-AR. acs.org This highlights the sensitivity of receptor binding to the electronic and steric properties imparted by the fluorine atoms at different positions.

In another study on N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)butyl)aryl carboxamides, the introduction of a fluorine atom on the butyl linker was explored. nih.govdrugbank.comnih.gov While this modification is not directly on the aromatic ring, it underscores the broader strategy of using fluorination to modulate ligand properties. The study found that these fluorinated compounds exhibited high binding affinities for the dopamine (B1211576) D3 receptor (D3R) with significant selectivity over the D2 receptor. nih.govdrugbank.comnih.gov

| Substitution Pattern | Receptor Affinity/Selectivity Impact | Reference |

| 2,5-difluoro | Equivalent α1d-AR affinity to 2-fluoro, decreased 5-HT1A and α1a affinity | acs.org |

| 2,4-difluoro | Decreased α1d-AR affinity and selectivity | acs.org |

| 3,4-difluoro | Decreased α1d-AR affinity and selectivity | acs.org |

Influence of Methoxy (B1213986) Group Position and Modifications

The methoxy group on the aromatic ring is another key determinant of the pharmacological profile of arylpiperazine compounds. Its position and potential replacement with other functional groups can dramatically alter receptor affinity and selectivity.

For example, a comparison between an unsubstituted phenylpiperazine and a 2-methoxyphenylpiperazine analog showed that the latter had a roughly 3-fold enhancement in affinity for the D3 receptor. acs.org However, this modification also resulted in a nearly 10-fold higher affinity for the D2 receptor, leading to a reduction in D2/D3 selectivity. acs.org This suggests that while the 2-methoxy group can enhance affinity, it may not always improve selectivity.

In a different series of compounds, replacing a methoxy group with a fluorine atom resulted in decreased affinity for the 5-HT1A and D2 receptors (16- and 13-fold, respectively) while maintaining a similar affinity for the α1d and D3 receptors. acs.org This demonstrates how a seemingly small modification can lead to a significant shift in the selectivity profile.

Studies on N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)aryl carboxamides revealed that the 2,3-dichlorophenylpiperazine analogues generally exhibited greater D3R-selectivity compared to the corresponding 2-methoxy-analogues. nih.govdrugbank.comnih.gov

| Modification | Receptor Affinity/Selectivity Impact | Reference |

| 2-methoxy substitution | ~3-fold increase in D3R affinity, ~10-fold increase in D2R affinity | acs.org |

| Replacement of methoxy with fluorine | Decreased 5-HT1A and D2R affinity, unchanged α1d and D3R affinity | acs.org |

| 2,3-dichloro vs. 2-methoxy | 2,3-dichloro analogues showed greater D3R selectivity | nih.govdrugbank.comnih.gov |

Role of Piperazine (B1678402) Core Substitution and N-Substituent Variations

Modifications to the piperazine core and the N-substituent are crucial for modulating the biological activity of this class of compounds. The piperazine ring itself is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and improve physicochemical properties. nih.gov

In a series of long-chain arylpiperazines, derivatives containing 1-(2-methoxyphenyl)piperazine (B120316) (o-OMe-PhP) displayed higher affinities for the 5-HT(1A) and 5-HT(7) receptors compared to their 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs. nih.gov This highlights the importance of the specific arylpiperazine moiety.

Furthermore, N-substituents on the piperazine ring play a significant role. For instance, in a series of dopamine D3 receptor ligands, N-n-propyl substitution was shown to be important for D3R affinity and selectivity. nih.gov In another study, the replacement of a cyclohexyl group on the piperazine nucleus with aryl rings led to a 1000-fold drop in affinity at both sigma-1 and sigma-2 receptors. researchgate.net

| Piperazine/N-Substituent Modification | Receptor Affinity/Selectivity Impact | Reference |

| o-OMe-PhP vs. THIQ | o-OMe-PhP derivatives showed higher 5-HT(1A) and 5-HT(7) affinity | nih.gov |

| N-n-propyl substitution | Important for D3R affinity and selectivity | nih.gov |

| Replacement of N-cyclohexyl with aryl | 1000-fold decrease in sigma-1 and sigma-2 receptor affinity | researchgate.net |

Length and Flexibility of Linker Chains in Receptor Selectivity

The linker chain that connects the arylpiperazine moiety to another part of the molecule is a critical determinant of receptor selectivity. The length, composition, and flexibility of this linker can significantly influence how the ligand binds to its target receptor.

Previous SAR studies have emphasized the importance of the length and composition of the linking chain in a class of D3R ligands. nih.gov For example, a study on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines highlighted the role of the linker in modulating affinity and intrinsic activity. acs.org

In a series of new long-chain arylpiperazine derivatives, modifications to the spacer structure included the introduction of flexible penta- and hexamethylene chains, as well as more rigid m- and p-xylyl moieties. nih.gov For the o-OMe-PhP series, these spacer modifications had little effect on the in vitro activities at the 5-HT(1A) and 5-HT(7) receptors, with only a small reduction in binding for ligands with the m-xylyl moiety. nih.gov However, for the THIQ derivatives, a clear structure-activity relationship was observed for the 5-HT(7) receptor, which strongly favored the flexible analogs. nih.gov

A pivotal finding was the role of a carbonyl group within the linker. Compounds lacking the carbonyl group in an amide linker showed dramatically reduced binding affinities at the D3R by over 100-fold, while their affinity at the D2R was similar to the amide-containing counterparts. nih.govdrugbank.comnih.govacs.org This resulted in a significant reduction in D3R selectivity, underscoring the critical role of specific functional groups within the linker. nih.govdrugbank.comnih.govacs.org

| Linker Modification | Impact on Receptor Selectivity | Reference |

| Flexible vs. partly constrained (o-OMe-PhP series) | Little effect on 5-HT(1A) and 5-HT(7) activity | nih.gov |

| Flexible vs. partly constrained (THIQ series) | 5-HT(7) receptor strongly favored flexible linkers | nih.gov |

| Absence of carbonyl group in amide linker | >100-fold reduction in D3R affinity, reduced D3R selectivity | nih.govdrugbank.comnih.govacs.org |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis helps to identify the most stable, low-energy conformers that are likely to be the bioactive conformations responsible for receptor binding.

For arylpiperazine derivatives, computational methods such as Density Functional Theory (DFT) are employed to study their structural and electronic properties. researchgate.net A potential energy surface scan can identify the most stable minimum energy conformer. researchgate.net Such studies on 1-(4-fluorophenyl)piperazine (B120373) have been performed to understand its molecular stability, softness, and chemical reactivity.

In a study of long-chain arylpiperazine derivatives, it was noted that while spacer modifications had little effect on the in vitro activities of the o-OMe-PhP series, a clear SAR was visible for the THIQ derivatives at the 5-HT(7) receptor, which favored flexible analogs. nih.gov This suggests that the conformational flexibility of the linker plays a key role in allowing the ligand to adopt the optimal conformation for binding to specific receptors.

Elucidation of Critical Binding Motifs for Target Receptors

Identifying the critical binding motifs and interactions between a ligand and its target receptor is fundamental to understanding its mechanism of action and for the rational design of new, more potent, and selective compounds.

For a class of 4-phenylpiperazine compounds, the carbonyl group in the amide linker was identified as a pivotal feature for D3R selectivity. acs.org Chimeric receptor studies further revealed that the second extracellular (E2) loop of the D3R is an important contributor to this binding selectivity. nih.govdrugbank.comnih.gov This highlights a point of separation between the SAR at D3R and D2R. nih.govdrugbank.comnih.govacs.org

In the context of tyrosinase inhibitors based on a 4-(4-fluorobenzyl)piperazine scaffold, docking analysis suggested that the 4-fluorobenzyl portion projects towards the copper ions in the active site. nih.gov The fluorine atom was proposed to establish halogen bonding interactions with key histidine residues involved in coordinating one of the copper atoms, which is crucial for the catalytic activity of the enzyme. nih.gov This finding was consistent with previous SAR observations that emphasized the critical role of the fluorine atom in the inhibitory activity of this class of compounds. nih.gov

Computational and Theoretical Investigations

In Silico Prediction of Physicochemical and Pharmacokinetic Profiles

Computational tools play a pivotal role in estimating the physicochemical and pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) properties of new chemical entities. These predictions help to identify molecules with favorable drug-like characteristics early in the discovery pipeline. For arylpiperazine derivatives, including structures closely related to 1-(4-Fluoro-3-methoxyphenyl)piperazine, in silico studies have been performed to evaluate their potential as therapeutic agents. nih.gov

A study on the closely related analog, 1-(4-Fluorophenyl)piperazine (B120373), provides valuable predictive data on its drug-likeness and ADME profile. These parameters are foundational for assessing the potential of a compound to be developed into an orally administered drug. The predictions are often guided by established rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 1: Predicted Physicochemical Properties for a 1-(4-Fluorophenyl)piperazine Analog Data presented is for the closely related analog 1-(4-Fluorophenyl)piperazine as a representative example for this structural class.

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

|---|---|---|

| Molecular Weight | < 500 g/mol | Yes |

| LogP (Lipophilicity) | < 5 | Yes |

| Hydrogen Bond Donors | < 5 | Yes |

Table 2: Predicted Pharmacokinetic Profile (ADME) for a 1-(4-Fluorophenyl)piperazine Analog Data presented is for the closely related analog 1-(4-Fluorophenyl)piperazine as a representative example for this structural class.

| ADME Parameter | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Compound may cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be affected by efflux pumps. |

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

These in silico predictions suggest that compounds in this class possess a favorable profile for oral drug development, though potential inhibition of cytochrome P450 enzymes indicates a need for further investigation into possible drug-drug interactions. sciensage.info

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglibretexts.org By developing these models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. jocpr.com This approach is particularly valuable in optimizing lead compounds to enhance potency and selectivity.

Development of Predictive Models for Potency and Selectivity

For classes of compounds like arylpiperazine derivatives, QSAR models are developed to predict their potency and selectivity against various biological targets. nih.gov These models are built using a dataset of compounds with known activities and a range of calculated molecular descriptors.

A 2D-QSAR study on aryl alkanol piperazine (B1678402) derivatives with antidepressant activities identified several key descriptors that influence their biological function. nih.gov The models indicated that descriptors related to atom-type counts, dipole moment, electronic properties (like the Highest Occupied Molecular Orbital or HOMO energy), and molecular shape are crucial for activity. nih.gov

For instance, a typical QSAR model can be represented by a mathematical equation: Biological Activity (e.g., pIC₅₀) = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ Where 'c' represents coefficients and 'D' represents the values of specific molecular descriptors.

For the aryl alkanol piperazine series, descriptors found to be significant included:

Atype_C_6: A count of a specific type of carbon atom.

Dipole-mag: The magnitude of the dipole moment.

HOMO: The energy of the Highest Occupied Molecular Orbital.

Jurs-PNSA-3: A charge-related surface area descriptor. nih.gov

Such models, once validated, can be used to screen virtual libraries of derivatives of this compound to predict their potency and selectivity, guiding the design of more effective compounds.

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The arylpiperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a key component in many centrally active agents. researchgate.netnih.gov Pharmacophore modeling helps to identify the essential structural features responsible for the biological activity of these compounds.

The generally accepted pharmacophore for arylpiperazine derivatives that target aminergic G protein-coupled receptors (like serotonin (B10506) and dopamine (B1211576) receptors) includes several key features:

An Aromatic Ring (Ar): This is typically the N-phenyl group, which engages in hydrophobic and/or π-π stacking interactions within the receptor binding pocket. In this compound, this is the fluoro-methoxyphenyl group.

A Basic Nitrogen Atom: One of the nitrogen atoms of the piperazine ring is typically protonated at physiological pH. This positively charged center forms a crucial ionic interaction with an acidic residue (e.g., Aspartate) in the receptor.

A Hydrophobic Moiety: Often connected via a linker to the second piperazine nitrogen, this part of the molecule explores a more distal hydrophobic region of the binding site. nih.gov

The specific substitution pattern on the N-aryl ring is critical for modulating the potency and selectivity of the compound for different receptor subtypes. semanticscholar.org For this compound, the fluorine atom at position 4 and the methoxy (B1213986) group at position 3 are key modulators of its electronic and steric properties, which in turn dictate its binding affinity and selectivity profile.

Preclinical Research Applications and Derivatization Strategies

Development of Radioligands for Neuroreceptor Imaging Studies in Preclinical Models

The arylpiperazine structure is a cornerstone in the design of radioligands for positron emission tomography (PET) imaging, a powerful technique for visualizing and quantifying neuroreceptors in living subjects. The 1-(4-fluoro-3-methoxyphenyl)piperazine scaffold is particularly well-suited for this application due to the potential for introducing positron-emitting isotopes like Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C).

Derivatives of structurally similar methoxyphenylpiperazines have been successfully developed as PET radioligands for various neuroreceptors. For instance, analogues of the high-affinity 5-HT₁ₐ receptor antagonist WAY-100635, such as [¹⁸F]FCWAY and [¹⁸F]FPWAY, have been evaluated in rodents to determine 5-HT₁ₐ receptor density. nih.gov Similarly, dopamine (B1211576) D₃ receptor radioligands, including (E)-4,3,2-[¹¹C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides, have been synthesized for PET imaging studies in the brain. nih.gov

Another key area is the imaging of sigma (σ) receptors. The radioligand 1-(4-[¹⁸F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine ([¹⁸F]FE-SA4503), a potent σ₁ receptor agonist, has been developed for PET imaging. nih.gov Studies in non-human primates have shown its distribution in brain regions rich in sigma receptors, such as the cortical region, striatum, and thalamus. nih.gov These examples highlight the successful application of the core methoxyphenylpiperazine structure in creating effective radioligands for in vivo neuroreceptor research.

| Radioligand Class | Target Receptor | Isotope | Preclinical Model | Key Findings |

| WAY-100635 Analogues | 5-HT₁ₐ | ¹⁸F | Rodents | Useful for determining receptor density. nih.gov |

| Cinnamoylamide Derivatives | Dopamine D₃ | ¹¹C | Rats | Brain uptake correlated with in vitro biological properties. nih.gov |

| SA4503 Derivatives | Sigma σ₁ | ¹⁸F | Monkeys | High uptake in receptor-rich brain regions. nih.gov |

Scaffold Utilization in the Design and Synthesis of Novel Pharmacological Agents

The arylpiperazine framework is recognized as a "privileged scaffold" in medicinal chemistry because of its ability to interact with a wide range of biological targets, particularly aminergic G protein-coupled receptors (GPCRs) like serotonin (B10506) and dopamine receptors. nih.govnih.gov The this compound core has been integral to the synthesis of novel compounds aimed at treating CNS disorders.

Researchers have systematically modified this scaffold to explore structure-activity relationships (SAR). For example, new (2-methoxyphenyl)piperazine derivatives containing terminal heteroaryl or cycloalkyl amide fragments have been synthesized and evaluated for their affinity to 5-HT₁ₐ receptors. nih.gov These studies revealed that factors such as the length of the alkyl chain connecting the piperazine (B1678402) to the amide moiety significantly influence binding affinity. nih.gov

Furthermore, the scaffold has been incorporated into multi-target ligands. Derivatives have been designed to interact with a combination of dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors, a strategy employed in the development of treatments for schizophrenia. nih.gov The aromatic system on the piperazine ring has been shown to be crucial for activity at these receptors. nih.gov The versatility of the scaffold allows for the creation of diverse chemical libraries to screen for activity against numerous pharmacological targets. mdpi.com

Exploration of Enzyme Inhibitory Activities (e.g., VEGFR-2 Kinase Inhibition)

Beyond GPCRs, derivatives of the this compound scaffold have been investigated as inhibitors of key enzymes, notably Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression. nih.govrsc.org Therefore, inhibiting its kinase activity is a major strategy in oncology drug development. nih.govresearchgate.net

Structure-activity relationship studies of various heterocyclic compounds have demonstrated that the presence of a fluoro-substituted phenyl ring is often beneficial for potent VEGFR-2 inhibition. nih.gov For example, in a series of triazolyl–quinazoline derivatives, compounds with a 3-fluorophenyl group showed potent VEGFR-2 inhibitory properties with IC₅₀ values in the nanomolar range. nih.gov This suggests that incorporating the this compound moiety into appropriate molecular frameworks could yield effective VEGFR-2 inhibitors. The piperazine ring can act as a linker, connecting the fluorinated phenyl group, which may interact with one part of the kinase, to another pharmacophore that binds to the ATP-binding region of the enzyme. nih.gov

| Compound Series | Target Enzyme | Key Structural Feature | Potency (IC₅₀) |

| Triazolyl–quinazolines | VEGFR-2 Kinase | 3-Fluorophenyl group | 47 nM nih.gov |

| Phenyl urea (B33335) derivatives | VEGFR-2 Kinase | Fluoro group on phenyl ring | 0.57 µM - 0.80 µM nih.gov |

| Piperazinylquinoxalines | VEGFR-2 Kinase | Substituted phenyl moiety | 0.19 µM - 0.60 µM nih.gov |

Studies in Cellular Assays for Biological Activity (e.g., Cell Proliferation Inhibition, Apoptosis Induction)

The therapeutic potential of compounds derived from the this compound scaffold is frequently evaluated in preclinical settings using a variety of cell-based assays. These assays are crucial for determining a compound's biological effects at the cellular level, including its ability to inhibit cancer cell growth and induce programmed cell death (apoptosis). biocompare.combdbiosciences.com

Derivatives of arylpiperazines have demonstrated significant anti-proliferative activity against a range of human cancer cell lines. For example, novel 1-(2-aryl-2-adamantyl)piperazine derivatives, where C4-fluorination of the benzene (B151609) ring was a key modification, showed activity against HeLa (cervical) and MDA-MB-231 (breast) cancer cells with IC₅₀ values in the low micromolar range. kcl.ac.uk Similarly, rhodanine–piperazine hybrids containing a bis(4-fluorophenyl)methyl moiety exhibited potent activity against MCF-7 and MDA-MB-468 breast cancer cell lines.

In addition to inhibiting proliferation, these compounds are often assessed for their ability to induce apoptosis. rsc.org This can be measured through various methods, such as Annexin V staining or assays for caspase activity. bdbiosciences.commdpi.com For instance, certain combretastatin (B1194345) A-4 piperazine conjugates were shown to induce G₂/M cell cycle arrest and apoptosis in MCF-7 cells. rsc.org These cellular assays are fundamental for elucidating the mechanism of action of new chemical entities and for selecting promising candidates for further development.

Tool Compounds for Elucidating Receptor Function and Neurobiological Pathways

In neuroscience research, "tool compounds" are essential for dissecting the roles of specific receptors and signaling pathways. These are highly potent and selective ligands that can be used to either activate (agonists) or block (antagonists) a particular receptor, thereby allowing researchers to study the downstream consequences. The this compound scaffold has been instrumental in developing such specialized research tools.

A prime example is the development of selective ligands for the dopamine D₃ receptor. N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-aryl carboxamides, which are structurally very similar to derivatives of the title compound, have been identified as some of the most D₃-selective compounds reported, with over 1000-fold selectivity for D₃ over D₂ receptors. These compounds have been described as excellent tools for investigating the function of the D₃ receptor in animal models of neuropsychiatric disorders.

The high selectivity of these tool compounds is critical for obtaining unambiguous results. By using such precise molecular probes, researchers can confidently attribute observed physiological or behavioral effects to the modulation of a specific receptor subtype, thereby advancing the understanding of complex neurobiological systems and identifying new therapeutic targets. nih.gov

Future Perspectives and Emerging Research Directions

Advancements in Multitarget-Directed Ligand Design

The paradigm of "one-molecule, one-target" is increasingly being replaced by the concept of multitarget-directed ligands (MTDLs), which are single compounds designed to interact with multiple biological targets simultaneously. This approach is particularly promising for complex illnesses like Alzheimer's disease (AD), where multiple pathological pathways are involved. mdpi.comnih.gov The 1-(4-fluoro-3-methoxyphenyl)piperazine framework is well-suited for MTDL design due to the piperazine (B1678402) ring's ability to serve as a versatile linker or pharmacophore that can be functionalized to engage different targets.

Recent strategies in MTDL design involve creating hybrid molecules that combine the pharmacophoric elements of this compound with other known active fragments. For instance, researchers have successfully synthesized MTDLs from the natural alkaloid piperine (B192125) for the management of Alzheimer's disease. nih.gov These novel compounds have demonstrated significant inhibitory activity against key enzymes like cholinesterases (ChEs) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), as well as the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides. nih.gov The design principle often involves linking, fusing, or merging the piperazine-based scaffold with another pharmacophore to achieve a synergistic effect on multiple targets. mdpi.com This approach aims to address the multifactorial nature of neurodegenerative diseases more effectively than single-target agents. researchgate.net

| MTDL Design Strategy | Description | Potential Application for this compound |

| Hybridization | Combining the core scaffold with another distinct pharmacophore in a single molecule. | Linking the piperazine nitrogen to fragments known to inhibit Aβ aggregation or BACE1. |

| Framework Combination | Merging or fusing the phenylpiperazine structure with another active ring system. | Creating fused heterocyclic systems that incorporate the fluoromethoxyphenyl moiety to interact with multiple receptor subtypes. |

| Fragment-Based Linking | Using the piperazine moiety as a central linker to connect two different pharmacophoric fragments. | Attaching a fragment targeting monoamine oxidase (MAO) to one nitrogen and another targeting cholinesterase to the other. |

Integration of Advanced Computational Methodologies in Drug Discovery

The role of computational, or in silico, methods in drug discovery has become indispensable, accelerating the identification and optimization of lead compounds while reducing costs. nih.govtaylorandfrancis.com For derivatives of this compound, these methodologies are crucial for predicting biological activity, understanding drug-receptor interactions, and optimizing pharmacokinetic properties. sciforschenonline.org Computer-aided drug design (CADD) is broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). taylorandfrancis.comnih.gov

SBDD techniques, such as molecular docking, are used when the 3D structure of the biological target is known. nih.gov These methods can predict the binding pose and affinity of this compound derivatives within the active site of a receptor, providing insights for rational structural modifications. nih.gov LBDD methods, including quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, are employed when the target structure is unknown. nih.gov These models are built using a set of known active and inactive molecules to identify the key chemical features required for biological activity. sciforschenonline.org The increasing power of artificial intelligence and machine learning is further enhancing the predictive accuracy of these models. taylorandfrancis.com

| Computational Method | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Elucidating how derivatives bind to targets like dopamine (B1211576) or serotonin (B10506) receptors to guide optimization. nih.gov |

| QSAR | Relates the chemical structure of compounds to their biological activity quantitatively. | Developing models to predict the potency of new derivatives before synthesis. sciforschenonline.org |

| Virtual Screening | Screens large libraries of virtual compounds against a target to identify potential hits. | Identifying novel derivatives from vast chemical databases with high predicted activity. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the dynamic nature of drug-receptor interactions. | Assessing the stability of the ligand-protein complex over time. |

Novel Synthetic Strategies for Chemical Space Exploration

Expanding the chemical space around the this compound core is essential for discovering new derivatives with improved potency, selectivity, and drug-like properties. Novel synthetic strategies are being developed to facilitate the efficient and diverse functionalization of this scaffold. These strategies often focus on creating libraries of compounds for high-throughput screening.

One approach involves the development of new coupling reactions to attach a wide variety of substituents to the piperazine nitrogen atoms. For example, modern cross-coupling reactions can be used to introduce complex aryl or alkyl groups. Another strategy focuses on modifying the phenyl ring, although this is often more challenging. The synthesis of piperazine-substituted chalcones has been explored as a route to new inhibitors of enzymes relevant to neurological disorders. researchgate.net Furthermore, the design and synthesis of 1,4-disubstituted piperazine derivatives have led to the discovery of potent inhibitors for various biological targets. nih.gov These synthetic advancements allow medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize lead compounds. researchgate.net

Exploration of Additional Receptor Subtypes and Novel Biological Targets

While phenylpiperazine derivatives have been extensively studied for their interaction with established targets like dopamine and serotonin receptors, future research is aimed at exploring their activity at other receptor subtypes and entirely new biological targets. The structural flexibility of the this compound scaffold makes it a promising candidate for engaging a variety of protein binding sites.

Research has shown that subtle structural modifications to the phenylpiperazine core can lead to significant changes in receptor selectivity. For instance, N-(3-fluoro-4-(4-(phenyl)piperazin-1-yl)-butyl)-aryl carboxamides have been synthesized and found to be highly selective ligands for the dopamine D3 receptor over the D2 receptor. nih.gov The dopamine D3 receptor is a target of interest for conditions like drug addiction. nih.gov Other research has explored piperazine derivatives as antagonists for the melanocortin-4 (MC4) receptor, which is involved in regulating energy homeostasis and could be a target for obesity. researchgate.net Additionally, piperazine-containing compounds have been investigated as inhibitors of tyrosinase for applications in skin pathologies related to melanin (B1238610) production. nih.gov The development of radiolabeled versions, such as [18F]-labeled compounds, allows for their use in positron emission tomography (PET) to study receptor distribution and occupancy in the brain. nih.gov

Development of Selective Chemical Probes for Neuroscientific Research

High-quality chemical probes are essential tools for dissecting complex biological pathways and validating new drug targets in neuroscientific research. A selective chemical probe is a small molecule that interacts with a specific target protein, allowing researchers to study its function in cells or living organisms. The this compound scaffold is an excellent starting point for the development of such probes due to its favorable CNS drug-like properties and established interactions with various neurological targets.

To be effective, a chemical probe must exhibit high potency and, most importantly, high selectivity for its intended target over other related proteins. For example, developing a probe that is highly selective for a specific dopamine receptor subtype (e.g., D3 vs. D2) can help elucidate the distinct physiological roles of that subtype. nih.gov The synthesis of radiolabeled derivatives, such as those containing Fluorine-18, transforms these molecules into imaging agents for PET. nih.gov These PET probes enable the non-invasive visualization and quantification of target receptors in the living brain, which is invaluable for understanding disease mechanisms and confirming the engagement of a therapeutic target by a drug candidate. nih.gov

Q & A

Q. Methodological Answer :

- Computational docking : Molecular dynamics simulations predict binding modes. Coplanar aryl-piperazine conformations favor 5-HT1A affinity, while perpendicular orientations favor 5-HT2A .

- Radioligand assays : Competitive binding studies using [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A) quantify Ki values. For example, fluorinated analogs show 10–100x selectivity for 5-HT1A over 5-HT2A .

- Functional assays : Measure cAMP accumulation (5-HT1A: Gi-coupled inhibition) vs. IP3 production (5-HT2A: Gq-coupled activation) to confirm agonism/antagonism .

Advanced: How do supramolecular interactions influence the stability and formulation of this compound?

Q. Methodological Answer :

- Crystal engineering : Co-crystallization with β-cyclodextrin improves thermal stability (TGA: decomposition >200°C vs. 150°C for free base) by forming host-guest inclusion complexes .

- Surface analysis : Hirshfeld surfaces identify dominant intermolecular forces (e.g., C–H···F interactions contribute 12–15% to crystal packing) .

- pH-dependent solubility : Protonation at gastric pH (1.2) increases aqueous solubility 10-fold compared to intestinal pH (6.8), critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.